Pyroglutamic acid chloromethyl ketone
Description
Contextualization within Peptide Chemistry and Enzyme Inhibition Paradigms
In the field of peptide chemistry, the synthesis of modified amino acids and peptides is a fundamental strategy for developing molecular probes and therapeutic agents. Pyroglutamic acid chloromethyl ketone exemplifies this approach. The pyroglutamyl residue of the molecule acts as a recognition motif, guiding the inhibitor to the active site of enzymes that specifically process N-terminal pyroglutamate-containing peptides. nih.govebi.ac.uk This mimics the natural substrate of the target enzyme, a key principle in the design of affinity labels.
The chloromethyl ketone moiety (-COCH₂Cl) is a classic electrophilic "warhead" in the paradigm of irreversible enzyme inhibition. mdpi.com This functional group is designed to react with nucleophilic residues, such as cysteine or histidine, commonly found in the catalytic centers of proteases. wikipedia.orgnih.gov Upon binding to the enzyme's active site, facilitated by the pyroglutamate (B8496135) head, the chloromethyl ketone group forms a stable covalent bond with a critical amino acid residue, leading to the enzyme's inactivation. nih.govnih.gov This mechanism-based inactivation is a powerful tool for researchers, allowing for the specific and permanent shutdown of a target enzyme's activity, which helps in elucidating its physiological functions. While highly effective, the high reactivity of chloromethyl ketones has led to the development of related inhibitors with improved selectivity, such as fluoromethyl ketones. mdpi.com
Historical Development and Academic Significance of Chloromethyl Ketone Class Inhibitors
The development of peptidyl chloromethyl ketones as enzyme inhibitors represents a landmark in the study of protease mechanisms. Seminal work in this area included the synthesis of Nα-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) and Nα-Tosyl-L-lysyl-chloromethyl-ketone (TLCK). wikipedia.orgnih.gov TPCK was designed as an irreversible inhibitor of chymotrypsin (B1334515), leveraging the enzyme's preference for aromatic amino acid residues like phenylalanine. wikipedia.org Similarly, TLCK was developed to target trypsin, which cleaves peptide bonds after basic residues like lysine (B10760008).
These compounds proved to be invaluable "affinity labels." By using a recognizable amino acid derivative to direct a reactive chemical group to the active site, researchers could specifically modify and identify the catalytic residues of these proteases. wikipedia.org For instance, TPCK was instrumental in identifying a critical histidine residue in the active site of chymotrypsin. wikipedia.org This research established a powerful paradigm: creating inhibitors by combining a substrate-like specificity element with a reactive functional group to covalently modify an enzyme's active site. acs.org The academic significance of this class of inhibitors is immense, as they provided a foundational method for enzyme mechanism elucidation, active site mapping, and understanding enzyme-substrate interactions. nih.govnih.gov Their use has extended beyond basic enzymology to various physiological studies, including the investigation of cellular processes like apoptosis and signal transduction. nih.govmedchemexpress.com
Interactive Data Table: Examples of Chloromethyl Ketone Inhibitors
| Inhibitor | Target Enzyme(s) | Mechanism/Significance |
| This compound | Pyroglutamyl-Peptidase I (cysteine peptidase) | Irreversibly inactivates by alkylating the active site cysteine residue. Used for active site titration. nih.govnih.gov |
| Nα-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) | Chymotrypsin, some cysteine proteases (e.g., caspases, papain) | Irreversibly inhibits by alkylating a key histidine residue in the active site of chymotrypsin. A classic affinity label. wikipedia.orgnih.gov |
| Nα-Tosyl-L-lysyl-chloromethyl-ketone (TLCK) | Trypsin, other serine proteases | Irreversibly inhibits by targeting the active site. Used to study various physiological processes. nih.govnih.gov |
| Nα-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK) | Pyroglutamyl aminopeptidase (B13392206) | Acts as an affinity label, reacting with the active site cysteinyl residue. nih.gov |
Overview of Pyroglutamyl Peptidases as Key Enzymatic Targets
Pyroglutamyl peptidases (PGPs) are a unique class of enzymes that specifically remove an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. nih.govebi.ac.uk This N-terminal pGlu modification is found in numerous biologically active peptides, including hormones, and it protects them from degradation by conventional aminopeptidases. ebi.ac.uk The removal of the pGlu residue is often a critical step in the regulation and inactivation of these peptides.
To date, at least two distinct forms of pyroglutamyl peptidase have been identified and characterized in mammalian tissues. nih.gov
Pyroglutamyl-Peptidase I (PGP-I): Also known as pyrrolidone carboxyl peptidase (PCP), PGP-I is typically a cytosolic cysteine peptidase. nih.govebi.ac.ukwikipedia.org It exhibits a broad substrate specificity, meaning it can act on a wide variety of pGlu-containing peptides. ebi.ac.uk Because of its catalytic mechanism involving a critical cysteine residue, PGP-I is a primary target for inhibitors like this compound. ebi.ac.uknih.govnih.gov PGP-I has been implicated in various physiological processes, and more recently, it has gained attention as a potential biomarker and therapeutic target in inflammation and cancer. nih.govnih.govfrontiersin.org
Pyroglutamyl-Peptidase II (PGP-II): This enzyme is a membrane-anchored metalloenzyme with a much narrower and more specific substrate range compared to PGP-I. nih.gov Its activity is primarily restricted to the thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2), and it is therefore also known as TRH-degrading ectoenzyme. nih.govnih.govwikipedia.org As a metalloenzyme, its activity is dependent on metal ions and it is inhibited by metal-chelating agents, not by cysteine-modifying reagents like chloromethyl ketones. nih.gov PGP-II plays a crucial role in terminating TRH signals in the central nervous system. nih.govportlandpress.comresearchgate.net
The distinct mechanisms and substrate specificities of these enzymes make specific inhibitors like this compound essential for distinguishing their respective biological roles. Research has shown that this compound markedly and rapidly inactivates bacterial PGP-I, confirming its action as an active-site-directed inhibitor for this class of enzymes. nih.gov
Interactive Data Table: Comparison of Pyroglutamyl Peptidases
| Feature | Pyroglutamyl-Peptidase I (PGP-I) | Pyroglutamyl-Peptidase II (PGP-II) |
| Enzyme Class | Cysteine Peptidase. nih.govebi.ac.uk | Metalloenzyme. nih.gov |
| Cellular Location | Typically cytosolic. nih.govebi.ac.uk | Membrane-anchored. nih.govnih.gov |
| Substrate Specificity | Broad (acts on various pGlu-peptides). nih.govebi.ac.uk | Narrow (highly specific for TRH). nih.govwikipedia.org |
| Inhibitors | Cysteine-alkylating agents (e.g., this compound). nih.govnih.gov | Metal-chelating agents. nih.gov |
| Primary Function | General degradation of pGlu-peptides, implicated in inflammation. ebi.ac.uknih.gov | Inactivation of Thyrotropin-Releasing Hormone (TRH). nih.govwikipedia.org |
Structure
3D Structure
Properties
CAS No. |
77319-03-0 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
(5S)-5-(2-chloroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5(9)4-1-2-6(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1 |
InChI Key |
WFCIIAGURKMLMQ-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)CCl |
Canonical SMILES |
C1CC(=O)NC1C(=O)CCl |
Origin of Product |
United States |
Mechanistic Basis of Enzymatic Inactivation by Pyroglutamic Acid Chloromethyl Ketone
Irreversible Covalent Modification of Enzyme Active Sites via Alkylation
The primary mechanism by which pyroglutamic acid chloromethyl ketone inactivates enzymes is through the irreversible covalent modification of the enzyme's active site. nih.gov This process, known as alkylation, involves the formation of a stable covalent bond between the inhibitor and a crucial amino acid residue within the catalytic center of the enzyme. nih.gov The chloromethyl ketone moiety of the inhibitor is a key reactive group that facilitates this alkylation reaction.
The specificity of this inhibitor is derived from its pyroglutamic acid structure, which mimics the natural substrate of the target enzyme, pyroglutamyl aminopeptidase (B13392206). nih.gov This structural similarity allows the inhibitor to bind with high affinity to the enzyme's active site. Once positioned correctly within the active site, the electrophilic carbon of the chloromethyl ketone group is susceptible to nucleophilic attack by a reactive residue in the enzyme, resulting in the displacement of the chlorine atom and the formation of a covalent adduct. This modification effectively and permanently blocks the active site, rendering the enzyme catalytically inactive. nih.govnih.gov
The inactivation of pyroglutamyl aminopeptidase from Bacillus amyloliquefaciens by this compound serves as a well-documented example of this mechanism. nih.govnih.gov The inhibitor rapidly and irreversibly inactivates the enzyme at very low concentrations, highlighting its potency. nih.gov This covalent modification is a hallmark of mechanism-based inhibitors, which are designed to specifically target and react with their intended enzymatic targets.
Identification and Characterization of Nucleophilic Residues Involved in Active Site Alkylation (e.g., Cysteine Thiol Group)
The covalent modification of the enzyme's active site by this compound is contingent upon the presence of a suitably reactive nucleophilic amino acid residue. In the case of pyroglutamyl aminopeptidase, extensive research has identified a cysteine residue as the key nucleophile involved in the alkylation reaction. nih.govnih.gov
The thiol group (-SH) of the cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). nih.gov Evidence for the involvement of a cysteine residue comes from studies where the enzyme is pre-treated with reagents known to modify cysteine residues, such as p-chloromercuribenzoate (PCMB). nih.govnih.gov When pyroglutamyl aminopeptidase is inactivated by PCMB, it fails to react with this compound, strongly suggesting that a cysteine residue is the target of alkylation. nih.govnih.gov The activity of the PCMB-inactivated enzyme can be restored by treatment with a reducing agent like 2-mercaptoethanol, further confirming the reversible nature of the PCMB modification and the essential role of the cysteine residue in catalysis. nih.gov
The unique chemical properties of cysteine make it a frequent participant in enzymatic catalysis and a common target for covalent inhibitors. nih.gov Its thiol group can act as a powerful nucleophile in the catalytic mechanisms of various enzymes, including proteases and peptidases. nih.gov The specific and irreversible alkylation of this active site cysteine by this compound underscores the inhibitor's role as an affinity label, as it selectively targets a functionally critical residue.
Detailed Kinetic Analyses of Inactivation Processes (e.g., Pseudo-First Order Kinetics, Determination of Rate Constants)
The inactivation of enzymes by this compound follows specific kinetic patterns that provide insight into the mechanism of inhibition. The inactivation process is typically analyzed under pseudo-first-order kinetic conditions, where the concentration of the inhibitor is significantly higher than the enzyme concentration. nih.govresearchgate.net Under these conditions, the rate of inactivation is directly proportional to the concentration of the active enzyme.
Studies on the inactivation of pyroglutamyl aminopeptidase from Bacillus amyloliquefaciens by N-alpha-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK), a derivative of this compound, revealed a rapid and irreversible inactivation process. nih.gov The second-order rate constant for this inactivation was determined to be 1.1 x 10⁵ M⁻¹s⁻¹, indicating a very efficient inhibition process. nih.gov This high rate constant is comparable to that observed for the inactivation of other enzymes by potent chloromethyl ketone inhibitors, such as the reaction between clostripain and TLCK (tosyl-L-lysine chloromethyl ketone). nih.gov
E + I ⇌ E·I → E-I
where E is the free enzyme, I is the inhibitor, E·I is the reversible Michaelis-Menten complex, and E-I is the irreversibly inactivated enzyme. The rate of inactivation is dependent on both the initial binding affinity (related to the dissociation constant, Kᵢ) and the rate of the subsequent covalent modification (k₂).
Substrate and Product Analog Protection Studies to Delineate Binding Mechanisms
A key characteristic of active site-directed inhibitors is that their binding to the enzyme can be competitively inhibited by the presence of the enzyme's natural substrate or a product analog. This phenomenon, known as substrate protection, provides strong evidence that the inhibitor binds at the same site as the substrate.
In studies involving pyroglutamyl aminopeptidase, the rate of inactivation by this compound was significantly retarded in the presence of pyroglutamyl-valine, a poor substrate for the enzyme. nih.govnih.gov This observation indicates that pyroglutamyl-valine competes with the inhibitor for binding to the active site. When the active site is occupied by the substrate, it is protected from modification by the inhibitor.
These protection studies are crucial for confirming that the inhibitor's action is indeed directed at the active site and not at some other site on the enzyme. The ability of a substrate or product analog to protect the enzyme from inactivation validates the design of the inhibitor as an affinity label that specifically targets the catalytic center. This competitive binding is a fundamental aspect of the mechanism of action for many irreversible enzyme inhibitors.
Comparative Mechanistic Insights with Other Peptide Chloromethyl Ketone Inhibitors
This compound belongs to a broader class of compounds known as peptide chloromethyl ketones, which are widely used as irreversible inhibitors of various proteases. nih.govnih.govcornell.edu Comparing the mechanism of this compound with other inhibitors in this class provides valuable insights into the general principles of their action and the basis for their specificity.
A common feature of peptide chloromethyl ketones is the presence of a peptidyl component that confers specificity for a particular protease and a reactive chloromethyl ketone warhead that alkylates a nucleophilic residue in the active site. nih.govacs.org For instance, tosyl-L-phenylalanine chloromethyl ketone (TPCK) and tosyl-L-lysine chloromethyl ketone (TLCK) are well-known inhibitors of chymotrypsin (B1334515) and trypsin, respectively. cornell.edu Their specificity is determined by the amino acid residue (phenylalanine for chymotrypsin and lysine (B10760008) for trypsin) that fits into the substrate-binding pocket of the target enzyme.
However, pyroglutamyl aminopeptidase is resistant to inactivation by TPCK, highlighting the high degree of specificity conferred by the pyroglutamyl moiety of its specific inhibitor. nih.gov This demonstrates that the inhibitor's structure must closely match the substrate preference of the enzyme to achieve effective binding and subsequent inactivation.
While the fundamental mechanism of alkylation of an active site nucleophile is conserved among peptide chloromethyl ketones, the nature of the targeted residue can vary. While pyroglutamyl aminopeptidase is inhibited via alkylation of a cysteine residue, many serine proteases are inhibited by the alkylation of an active site histidine residue. nih.gov Furthermore, the efficiency of inactivation, as reflected by the second-order rate constant, can differ significantly among various peptide chloromethyl ketone inhibitors and their target enzymes. nih.gov
The table below provides a comparative overview of different peptide chloromethyl ketone inhibitors and their characteristics.
| Inhibitor | Target Enzyme(s) | Key Active Site Residue Targeted |
| This compound | Pyroglutamyl aminopeptidase | Cysteine |
| N-alpha-carbobenzoxy-L-pyroglutamyl chloromethyl ketone | Pyroglutamyl aminopeptidase | Cysteine |
| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin | Histidine |
| Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin, Clostripain | Histidine |
Specificity and Selectivity Profiles of Pyroglutamic Acid Chloromethyl Ketone Inhibitors
High Specificity for Pyroglutamyl Aminopeptidases (Pyroglutamyl Peptidase I, EC 3.4.11.8 / 3.4.19.3)
Pyroglutamic acid chloromethyl ketone exhibits a marked and rapid inactivation capability against pyroglutamyl aminopeptidase (B13392206), also known as pyroglutamyl peptidase I (PGP-I). nih.gov This enzyme, classified under EC 3.4.11.8 and EC 3.4.19.3, is a cysteine peptidase that specifically removes the N-terminal pyroglutamyl residue from peptides and proteins. dcu.iewikipedia.org The high affinity of this compound for PGP-I is attributed to its structural resemblance to the enzyme's natural substrate, pyroglutamic acid. This allows the inhibitor to act as an affinity labeling reagent, targeting the active site of the enzyme. nih.gov
The inactivation process is suggested to be an active site-directed mechanism. nih.gov This is supported by the observation that the presence of a poor substrate, pyroglutamyl valine, retards the rate of enzyme inactivation by competing for the active site. nih.gov Furthermore, the enzyme fails to react with this compound after being treated with p-chloromercuribenzoate, which modifies the cysteine residue essential for catalysis in the active site. nih.gov PGP-I is known to hydrolyze the pGlu-X bond, where X can be various amino acids, with the exception of proline. dcu.ie
Differentiation from Inhibition of Other Protease Classes (e.g., Serine Proteases, Thiol Proteases)
A key feature of this compound is its selectivity for pyroglutamyl peptidases over other classes of proteases. For instance, studies have shown that while it potently inactivates PGP-I, the enzyme is resistant to inhibition by N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a well-known inhibitor of the serine protease chymotrypsin (B1334515). nih.govcornell.edu This demonstrates a clear differentiation in the inhibitory spectrum of this compound compared to inhibitors targeting serine proteases.
Proteases are broadly classified based on the catalytic residue in their active site, such as serine proteases, cysteine (thiol) proteases, aspartic proteases, and metalloproteases. labome.com Pyroglutamyl peptidase I is a cysteine peptidase. dcu.ienih.gov The specificity of this compound for this class of enzymes, and its inability to significantly inhibit serine proteases like chymotrypsin, underscores its selective nature. nih.govnih.gov This selectivity is crucial for its use in complex biological systems where multiple proteases are present.
Impact of Stereoisomeric Configuration on Inhibitory Potency and Enzyme Recognition (L-isomer vs. D-isomer)
The stereochemistry of this compound plays a critical role in its inhibitory activity. The L-isomer of pyroglutamic acid is the naturally occurring form in peptides and proteins. thieme-connect.debiopharmaspec.com Consequently, enzymes that process these molecules, such as PGP-I, have active sites that are stereospecific for the L-configuration.
Research has shown that L-pyroglutamyl chloromethyl ketone is a potent inactivator of bacterial pyroglutamyl aminopeptidase. nih.gov In contrast, the D-isomer would be expected to have significantly lower or no inhibitory activity against this enzyme due to the stereospecificity of the active site. This is a common phenomenon in enzyme-inhibitor interactions, where the three-dimensional arrangement of atoms in the inhibitor must complement the geometry of the enzyme's active site for effective binding and inhibition. nih.govquora.com While direct comparative studies on the inhibitory potency of the L- and D-isomers of this compound are not extensively detailed in the provided results, the principle of stereospecificity is a fundamental concept in enzymology. biopharmaspec.comnih.gov
Structure-Activity Relationship Studies to Elucidate Determinants of Enzyme Selectivity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor influences its activity and selectivity. For inhibitors of pyroglutamyl peptidases, the pyroglutamyl ring is a key feature for recognition by the enzyme. frontiersin.org Minor modifications to this ring can dramatically affect the inhibitor's ability to bind to the enzyme. frontiersin.org
For this compound, the pyroglutamic acid moiety serves to target the inhibitor to the active site of PGP-I. The chloromethyl ketone group is a reactive electrophile that forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. nih.gov SAR studies on related inhibitors have shown that the nature of the amino acid or peptide attached to the pyroglutamyl group can influence potency and selectivity. nih.govnih.gov For example, analogs of thyrotropin-releasing hormone (TRH), which has an N-terminal pyroglutamyl residue, have been found to be good inhibitors of PGP-I. nih.gov The development of various peptidyl ketone inhibitors has provided insights into the features required for potent and selective inhibition of different protease classes. nih.govmdpi.com
Interactive Data Table: Inhibitor Specificity
| Inhibitor | Target Enzyme | Enzyme Class | Inhibition Observed |
| This compound | Pyroglutamyl Peptidase I | Cysteine Peptidase | Yes nih.gov |
| N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin | Serine Protease | Yes cornell.edu |
| N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Pyroglutamyl Peptidase I | Cysteine Peptidase | No nih.gov |
Applications As a Biochemical Research Probe and Tool
Utilization in Active Site-Directed Labeling and Affinity Labeling Methodologies
Pyroglutamic acid chloromethyl ketone serves as a potent and specific reagent in active site-directed and affinity labeling studies. These techniques are designed to identify and characterize the active site of an enzyme by using a reactive molecule that mimics the substrate and forms a covalent bond with a residue within the active site.
The chloromethyl ketone derivative of pyroglutamic acid has been demonstrated to be a highly effective affinity labeling reagent for bacterial pyroglutamyl aminopeptidase (B13392206). nih.gov It causes marked and rapid inactivation of the enzyme at very low concentrations. nih.gov The specificity of this interaction is highlighted by the fact that the enzyme is resistant to other chloromethyl ketones, such as N-tosyl-phenylalanyl chloromethyl ketone. nih.gov The mechanism is suggested to be active site-directed because the presence of a poor substrate, pyroglutamyl valine, retards the rate of enzyme inactivation, indicating competition for the active site. nih.gov Furthermore, an enzyme derivative, Nα-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK), also acts as an affinity label, rapidly and irreversibly inactivating pyroglutamyl aminopeptidase from Bacillus amyloliquefaciens. nih.gov These findings underscore the utility of this compound and its derivatives in specifically targeting and labeling the active sites of pyroglutamyl aminopeptidases. nih.govnih.gov This specificity is crucial for isolating and identifying active site components of these enzymes. nih.govnih.govnih.gov
Application as a Titrant for Quantification of Catalytically Active Enzyme Protein
A significant application of this compound is its use as a titrant for the quantification of catalytically active enzyme protein. nih.gov Titration in this context involves reacting the enzyme with a known amount of the inhibitor until the enzyme activity is completely abolished. The amount of inhibitor required to achieve this corresponds to the amount of active enzyme present in the sample.
Research has shown that this compound can be effectively used to titrate the catalytically active protein of pyroglutamyl aminopeptidase. nih.gov This application is a direct consequence of its specific and rapid inactivation of the enzyme. nih.gov By measuring the amount of the chloromethyl ketone derivative needed to fully inhibit the enzyme's activity, researchers can accurately determine the concentration of functional enzyme molecules in a given preparation. This is particularly important for quality control and for ensuring the consistency of enzyme batches used in further experiments. The specificity of the reaction ensures that only the active enzyme is being quantified, providing a more accurate measure than methods based solely on total protein concentration.
Instrumental Role in Elucidating Enzymatic Reaction Mechanisms and Catalytic Triads
The specific inactivation of enzymes by this compound provides valuable insights into their reaction mechanisms and the nature of their active sites, including the identification of key catalytic residues. The active sites of many hydrolase enzymes, such as serine proteases, feature a catalytic triad (B1167595), typically composed of three amino acid residues (e.g., serine, histidine, and aspartate) that work in concert to catalyze the cleavage of a substrate. researchgate.netwikipedia.orglibretexts.org
Studies using L-pyroglutamyl chloromethyl ketone and its derivatives have been instrumental in probing the active site of pyroglutamyl aminopeptidase. nih.govnih.gov The observation that the enzyme, when inactivated by p-chloromercuribenzoate (a reagent that reacts with sulfhydryl groups), fails to react with pyroglutamyl chloromethyl ketone suggests the involvement of a cysteine residue in the active site. nih.gov This indicates that this particular aminopeptidase may not follow the classic serine protease catalytic triad model. nih.govnih.gov Further research with Nα-carbobenzoxy-L-pyroglutamyl chloromethyl ketone also points to the reaction occurring with an active site cysteinyl residue. nih.gov By identifying which residues are targeted by these specific inhibitors, researchers can piece together the architecture of the enzyme's catalytic center and understand the roles of individual amino acids in the catalytic process.
| Inhibitor | Target Enzyme | Key Finding | Implication for Catalytic Mechanism |
| L-pyroglutamyl chloromethyl ketone | Pyroglutamyl aminopeptidase | Inactivation is prevented by a substrate; no reaction after treatment with p-chloromercuribenzoate. nih.gov | Suggests an active site-directed mechanism involving a cysteine residue. nih.gov |
| Nα-carbobenzoxy-L-pyroglutamyl chloromethyl ketone | Pyroglutamyl aminopeptidase from B. amyloliquefaciens | Rapid and irreversible inactivation, likely targeting a cysteinyl residue. nih.gov | Confirms the role of a cysteine residue in the active site of this class of enzymes. nih.gov |
Facilitation of Protein Sequencing via N-Terminal Pyroglutamyl Residue Deblocking
A significant challenge in protein sequencing using methods like Edman degradation is the presence of a "blocked" N-terminus. springernature.com This often occurs when an N-terminal glutamine or glutamic acid residue cyclizes to form pyroglutamic acid (pGlu). springernature.comwikipedia.org The resulting lactam structure lacks the free primary amino group required for the Edman degradation chemistry, thus preventing direct sequencing. wikipedia.org
To overcome this, enzymes known as pyroglutamate (B8496135) aminopeptidases are used to specifically cleave the N-terminal pyroglutamyl residue, thereby "deblocking" the protein and allowing for subsequent sequence analysis. springernature.comwikipedia.orgnih.gov While this compound itself is an inhibitor of these enzymes, its study contributes to the understanding of the enzymes that are crucial for this deblocking technique. nih.govnih.gov The development of methods for the quantitative analysis of pyroglutamic acid in peptides, which involves the enzymatic cleavage of the pGlu residue, further highlights the importance of understanding the interaction between pyroglutamyl peptidases and their substrates or inhibitors. nih.gov The ability to remove this N-terminal modification is an essential step in the characterization of a wide range of proteins and peptides that are naturally blocked in this manner. nih.govthieme-connect.de
Contributions to Understanding Peptide Stability and N-Terminal Modifications in Biological Systems
The formation of an N-terminal pyroglutamyl residue is a common post-translational modification that can significantly impact the stability and function of peptides and proteins. springernature.comthieme-connect.de This cyclization can occur spontaneously from N-terminal glutamine or glutamic acid residues, or it can be enzyme-assisted. wikipedia.orgthieme-connect.de The presence of the pyroglutamyl residue can protect peptides from degradation by aminopeptidases, thereby increasing their half-life in biological systems. thieme-connect.de
The study of pyroglutamic acid and its derivatives, including inhibitors like this compound, contributes to a broader understanding of these N-terminal modifications. For instance, the rate of non-enzymatic pyroglutamate formation from N-terminal glutamate (B1630785) has been shown to be pH-dependent, with minimal formation at pH 6.2 and increased rates at more acidic or alkaline pH values. nih.gov This modification is not only a factor in protein stability during storage and formulation of therapeutic proteins like monoclonal antibodies but also a naturally occurring modification in vivo. nih.govnih.govcreative-biolabs.com Understanding the factors that influence pyroglutamate formation and the enzymes that can reverse it is critical for both the production of stable biopharmaceuticals and for comprehending the regulation of peptide hormones and other biologically active peptides that possess this N-terminal feature. thieme-connect.denih.govnih.gov
| N-Terminal Residue | Modification | Key Factors Influencing Formation | Impact on Protein/Peptide |
| Glutamine (Gln) | Cyclization to Pyroglutamic acid (pGlu) | Spontaneous or enzyme-catalyzed (glutaminyl cyclase). wikipedia.orgthieme-connect.de | Increased resistance to aminopeptidases, altered charge. thieme-connect.decreative-biolabs.com |
| Glutamic Acid (Glu) | Cyclization to Pyroglutamic acid (pGlu) | Spontaneous, pH-dependent (minimal at pH 6.2). nih.gov | Increased resistance to aminopeptidases, altered charge. thieme-connect.deresearchgate.net |
Advanced Research Frontiers and Methodological Integration
Integration with Advanced Biophysical and Structural Biology Techniques for Inhibitor-Enzyme Complex Characterization (e.g., X-ray Crystallography, Spectroscopic Methods)
The elucidation of the precise molecular interactions between pyroglutamic acid chloromethyl ketone and its target enzymes, primarily pyroglutamyl peptidases, is fundamental to understanding its mechanism of action and for the rational design of more potent and selective derivatives. Advanced biophysical and structural biology techniques are indispensable for characterizing the three-dimensional structure of the inhibitor-enzyme complex.
X-ray crystallography stands as a powerful tool for providing high-resolution structural data of enzyme-inhibitor complexes. nih.gov This technique can reveal the exact binding mode of the inhibitor within the enzyme's active site, identifying the key amino acid residues involved in the interaction. For chloromethyl ketones, crystallography can confirm the formation of a covalent bond between the ketone's methylene (B1212753) carbon and a nucleophilic residue in the enzyme's active site, such as a histidine or cysteine. nih.govnih.gov While a crystal structure specifically for this compound bound to its target may not be widely published, the principles are well-established from studies on other peptidyl chloromethyl ketone inhibitors. nih.gov Such structural insights are critical for explaining the inhibitor's specificity and for guiding modifications to improve its properties.
Spectroscopic methods offer complementary information, often providing data on the dynamics of the inhibitor-enzyme interaction in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the specific atoms involved in the binding interface and to characterize structural changes in both the inhibitor and the enzyme upon complex formation. nih.gov Fluorescence spectroscopy, often using fluorescently labeled substrates or inhibitors, allows for the kinetic analysis of the inhibition process in real-time. These methods are crucial for determining binding affinities and inhibition constants, which are key parameters in assessing an inhibitor's potency.
Table 1: Biophysical Techniques for Inhibitor-Enzyme Characterization
| Technique | Type of Information Provided | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. | Confirms covalent bond formation and identifies key active site residues interacting with the inhibitor. nih.gov |
| NMR Spectroscopy | Detailed information on atomic-level interactions and conformational changes in solution. | Maps the binding site and characterizes the structural dynamics of the complex. nih.gov |
| Fluorescence Spectroscopy | Data on binding affinity, kinetics, and conformational changes. | Used in continuous assays to determine inhibition constants (Kᵢ) and study the mechanism of inhibition. nih.gov |
| Mass Spectrometry | Confirms covalent modification of the enzyme and identifies the modified residue. | Verifies the mass increase of the target enzyme corresponding to the addition of the inhibitor molecule. |
Development of Modified this compound Derivatives for Enhanced Specificity or Novel Applications
The core structure of this compound serves as a scaffold for the development of second-generation inhibitors with improved characteristics. The primary goals of creating derivatives are to enhance specificity towards a particular pyroglutamyl peptidase, increase potency, improve cell permeability, or introduce novel functionalities for research applications.
One successful strategy involves extending the peptide chain at the C-terminus. Research has shown that adding hydrophobic amino acids to a pyroglutamyl-containing peptide can significantly improve inhibitory potency against Pyroglutamyl-Peptidase II (PPII). nih.gov This suggests that the enzyme possesses an extended binding region beyond the immediate active site that can be exploited in inhibitor design. nih.gov By synthesizing derivatives that interact with these additional subsites, it is possible to create inhibitors that are active at nanomolar concentrations. nih.gov
Another approach focuses on modifying the pyroglutamate (B8496135) ring itself or replacing the chloromethyl ketone "warhead." While chloromethyl ketones are effective irreversible inhibitors, concerns about their reactivity and potential for off-target effects have led researchers to explore alternatives. For instance, fluoromethyl ketones (FMKs) have been developed as a class of inhibitors that are often more selective and stable than their chloromethyl ketone counterparts. mdpi.comnih.gov Developing a pyroglutamic acid fluoromethyl ketone would represent a logical progression, potentially offering a more refined tool for studying protease function. nih.gov Furthermore, derivatives can be synthesized with reporter tags, such as biotin (B1667282) or fluorescent moieties, to facilitate the detection and isolation of target enzymes.
Table 2: Strategies for Derivative Development
| Modification Strategy | Rationale | Example / Potential Outcome |
|---|---|---|
| C-terminal Extension | To exploit extended binding pockets on the enzyme surface for increased affinity and specificity. | Addition of hydrophobic amino acids to Glp-Asn-ProNH₂ led to a substantial improvement in inhibitory potency against PPII. nih.gov |
| Alteration of the Ketone Moiety | To improve selectivity and reduce non-specific reactivity. | Replacement of the chloromethyl ketone with a fluoromethyl ketone group can increase stability and selectivity for the target protease. mdpi.comnih.gov |
| Modification of the Pyroglutamate Ring | To fine-tune interactions with the S1 binding pocket of the enzyme. | Introduction of substituents on the ring could enhance binding affinity or alter the electronic properties of the molecule. researchgate.net |
| Attachment of Reporter Groups | To create probes for enzyme localization, quantification, and identification. | Conjugation with biotin would allow for affinity purification of the target peptidase from complex biological samples. |
Investigation into the Role of Pyroglutamyl Peptidases in Peptide Metabolism and Turnover Using Specific Inhibitors
This compound and its derivatives are valuable chemical tools for investigating the physiological roles of pyroglutamyl peptidases (EC 3.4.19.-). These enzymes are responsible for cleaving the N-terminal pyroglutamyl (pGlu) residue from a variety of peptides and proteins. wikipedia.orgnih.gov By specifically blocking the activity of these enzymes, researchers can study the consequences of preventing the degradation of their substrates, thereby elucidating the functions of both the enzyme and the peptide.
A prominent example is the study of Thyrotropin-Releasing Hormone (TRH), a neuropeptide with a pGlu N-terminus. TRH is degraded by Pyroglutamyl-Peptidase II (PPII). nih.gov The application of specific PPII inhibitors in research models, such as rat brain slices, has been shown to protect TRH from degradation and enhance its recovery after release. nih.gov This demonstrates a direct role for PPII in regulating the half-life and signaling activity of TRH. The use of an effective inhibitor allows for the isolation of the peptidase's function in the complex process of neuropeptide metabolism.
Similarly, Pyroglutamyl-Peptidase I (PPI) is another key enzyme in this class, and its inhibition can help delineate its specific substrates and biological functions. nih.govwikipedia.org These inhibitors can be used to differentiate the activity of various peptidases in a given biological system. For instance, studies have confirmed that potent PPII inhibitors did not inhibit the activity of dipeptidyl peptidase-IV (DPP-IV), demonstrating their specificity and utility in parsing complex metabolic pathways. nih.gov The ability to selectively inhibit these peptidases is crucial for understanding their contribution to the processing of hormones and other bioactive peptides. nih.govwikipedia.org
Table 3: Research Applications in Peptide Metabolism
| Target Enzyme | Key Substrate(s) | Effect of Inhibition with Specific Inhibitors | Research Insight Gained |
|---|---|---|---|
| Pyroglutamyl-Peptidase I (PPI) | General pGlu-peptides | Prevents removal of N-terminal pyroglutamate from various peptides. nih.govwikipedia.org | Helps identify PPI-specific substrates and clarifies its role in protein and peptide processing. nih.gov |
| Pyroglutamyl-Peptidase II (PPII) | Thyrotropin-Releasing Hormone (TRH) | Prevents the inactivation of TRH, leading to increased levels and prolonged activity. nih.gov | Confirms PPII as the primary enzyme for TRH degradation and a key regulator of its signaling. nih.gov |
Application in In Vitro and Cell-Based Research Models for Probing Protease Function in Biological Processes (e.g., protein processing, cellular regulation)
This compound is utilized in a range of experimental systems, from simplified in vitro assays to complex cell-based models, to probe the function of proteases in fundamental biological processes.
In in vitro settings, the compound is used to characterize the biochemical properties of purified or recombinant pyroglutamyl peptidases. nih.gov Such assays are essential for determining the inhibitor's potency (e.g., its Kᵢ value) and its mechanism of action (e.g., competitive, irreversible). nih.gov For example, a newly synthesized chloromethyl ketone derivative of pyroglutamic acid was shown to rapidly and markedly inactivate bacterial pyroglutamyl aminopeptidase (B13392206) at very low concentrations, confirming it as a potent active-site-directed inhibitor. nih.gov These cell-free systems provide a controlled environment to establish the direct interaction between the inhibitor and its target enzyme without the complexities of a cellular environment.
In cell-based research models, these inhibitors are applied to living cells or tissues to investigate the role of pyroglutamyl peptidases in cellular regulation and protein processing. For instance, inhibitors can be added to cultured cells to understand how the blockage of a specific protease affects cellular signaling pathways. Pyroglutamic acid has been identified as a stimulator of DNA synthesis in rat primary hepatocytes through the MAPK signaling pathway, and specific inhibitors can be used to dissect these mechanisms further. nih.gov Cell-based luminescent assays are also available to screen inhibitor libraries and monitor protease activity directly within the cellular environment, offering more biologically relevant data. promega.com By observing the downstream cellular effects of inhibiting a target enzyme, researchers can link protease activity to specific biological outcomes, such as protein maturation, cellular regulation, and peptide hormone processing. nih.govnih.gov
Table 4: Application in Research Models
| Research Model | Biological Process Investigated | Example of Use / Finding |
|---|---|---|
| In Vitro Enzyme Assay | Enzyme kinetics and inhibitor potency | This compound was used to titrate the active sites of pyroglutamyl aminopeptidase, demonstrating a direct, stoichiometric inactivation mechanism. nih.gov |
| Rat Brain Slices | Neuropeptide metabolism | A potent inhibitor of PPII was shown to enhance the recovery of TRH released from the brain tissue, confirming the enzyme's role in TRH turnover. nih.gov |
| Cultured Hepatocytes | Cellular proliferation and signaling | Probing the signaling pathways, such as the MAPK pathway, that are modulated by pyroglutamic acid and its metabolism. nih.gov |
| Leukocytes and Macrophages | Cellular regulation, oxidative stress | Chloromethyl ketone protease inhibitors were used to study their effects on the glutathione (B108866) redox system, which is crucial for the respiratory burst in immune cells. nih.gov |
Future Perspectives in Academic Research on Pyroglutamic Acid Chloromethyl Ketone
Emerging Synthetic Strategies for Novel Analogues and Derivatives
The future of research on Pyroglutamic acid chloromethyl ketone is intrinsically linked to the development of new synthetic methodologies that allow for the creation of novel analogues and derivatives. While the parent compound is a potent inhibitor, the synthesis of derivatives allows for the fine-tuning of properties such as cell permeability, selectivity, and the introduction of reporter groups.
Modification of the Reactive "Warhead": A key area of development is the modification of the chloromethyl ketone (CMK) reactive group, often referred to as a "warhead." nih.gov While effective, CMKs can react with both cysteine and serine proteases. nih.gov Emerging strategies focus on creating analogues with different reactive groups to enhance selectivity or alter reactivity. For instance, the synthesis of peptidyl fluoromethyl ketones (FMKs) represents a significant advancement. mdpi.comnih.gov FMKs are generally more selective for cysteine proteases and can be less reactive toward general nucleophiles like glutathione (B108866), which is abundant in the cellular environment. nih.gov Other reactive groups, such as acyloxymethyl ketones, offer an alternative strategy to modulate inhibitor potency and selectivity by interacting with enzyme subsites. scite.aibrandeis.edu
Ring Modifications and Substitutions: The pyroglutamate (B8496135) ring serves as the primary recognition motif for its target enzymes. Future synthetic efforts will likely explore modifications to this ring structure. Drawing from the broader field of pyroglutamic acid chemistry, which utilizes it as a versatile chiral precursor for bioactive products, researchers can introduce various substituents to the lactam ring. benthamdirect.comresearchgate.net These modifications could probe the steric and electronic requirements of the enzyme's active site, potentially leading to inhibitors with enhanced affinity or selectivity for different isoforms of pyroglutamyl peptidases. clockss.org Methodologies such as asymmetric Michael additions or Ugi multicomponent reactions, which have been used to create substituted pyroglutamic acid derivatives, could be adapted for this purpose. researchgate.netclockss.org
Solid-Phase Synthesis: To rapidly generate libraries of analogues for screening, solid-phase peptide synthesis (SPPS) techniques are being adapted. mdpi.com Developing robust on-resin methods for synthesizing peptides with a C-terminal keto-amide or other reactive ketone functionalities would accelerate the discovery of novel inhibitors. nih.gov This involves creating building blocks, such as α-hydroxy-β-amino acid derivatives, that can be incorporated into a peptide sequence on a solid support and then oxidized to the active keto-form. nih.gov
Table 1: Comparison of Reactive Ketone "Warheads" for Protease Inhibitors
| Reactive Group | Typical Target(s) | Key Characteristics | Reference |
|---|---|---|---|
| Chloromethyl Ketone (CMK) | Cysteine and Serine Proteases | Highly reactive alkylating agent; forms stable covalent bond. | nih.govnih.gov |
| Fluoromethyl Ketone (FMK) | Primarily Cysteine Proteases | Increased electrophilicity of the ketone carbon; often more selective than CMKs; less reactive to general thiols. | nih.govmdpi.com |
| Diazomethyl Ketone | Specific for Cysteine Proteases | Reacts specifically with the active site thiol of cysteine proteases. | nih.gov |
| Acyloxymethyl Ketone | Cysteine Proteases | Potency can be tuned by altering the leaving group, which can interact with enzyme S' subsites. | brandeis.edu |
Exploration of Unconventional Enzymatic Targets and Their Modulatory Potential
The primary and most well-documented target of this compound is Pyroglutamyl-peptidase I (EC 3.4.19.3), a cysteine peptidase that removes N-terminal pyroglutamate residues from peptides. nih.govebi.ac.ukwikipedia.org The inhibitor acts as an affinity label, irreversibly alkylating a crucial cysteine residue in the enzyme's active site. nih.govnih.gov However, the future of research lies in identifying and characterizing its effects on less conventional targets.
Other Peptidases: While the pyroglutamate structure confers high specificity, the chloromethyl ketone warhead has the potential to inhibit other proteases, particularly those with a reactive cysteine in their active site. nih.gov Future studies could investigate whether the compound affects other cysteine proteases, such as certain cathepsins or caspases, even if at higher concentrations. nih.govnih.gov Understanding this potential off-target activity is crucial for interpreting experimental results and for considering any therapeutic applications.
Glutaminyl Cyclases (QCs): An exciting and unconventional area of exploration is the family of enzymes known as glutaminyl cyclases (QCs) and glutaminyl-peptide cyclotransferase-like protein (QPCTL). patsnap.comspringernature.com These enzymes catalyze the formation of N-terminal pyroglutamate, a post-translational modification implicated in the pathology of conditions like Alzheimer's disease and in modulating the immune system. patsnap.comspringernature.comnih.gov While this compound is an inhibitor of the removing enzyme (peptidase), its structural similarity to the product of the QC reaction makes it and its derivatives interesting scaffolds for designing inhibitors of the forming enzymes (cyclases). Research into QC inhibitors is a promising therapeutic strategy, and libraries of pyroglutamate analogues could yield compounds that selectively target QCs or QPCTL. patsnap.comspringernature.commdpi.com
Distinguishing Peptidase Isoforms: Mammalian tissues contain different forms of pyroglutamyl peptidase. nih.gov Type I is a cytosolic cysteine peptidase with broad specificity, which is the established target of this compound. nih.govnih.gov Type II is a membrane-bound metalloenzyme with a very narrow specificity for Thyrotropin-Releasing Hormone (TRH). nih.gov Future research using highly specific analogues derived from this compound could help to functionally distinguish the roles of these different peptidase forms in complex biological systems, ensuring that observed effects are due to inhibition of a specific isoform.
Table 2: Known and Potential Enzymatic Targets for Pyroglutamic Acid-Based Inhibitors
| Enzyme Target | Enzyme Class | Function | Relevance to Inhibitor | Reference |
|---|---|---|---|---|
| Pyroglutamyl-Peptidase I (PGPEP1) | Cysteine Peptidase | Removes N-terminal pyroglutamate from peptides. | Primary, confirmed target of this compound. | nih.govebi.ac.uk |
| Pyroglutamyl-Peptidase II (TRH-degrading ectoenzyme) | Metallo-Peptidase | Specifically degrades Thyrotropin-Releasing Hormone (TRH). | Unlikely target for CMK due to different catalytic mechanism, but a key enzyme in the same pathway. | nih.gov |
| Glutaminyl Cyclase (QC/QPCT) | Aminoacyltransferase | Catalyzes the formation of N-terminal pyroglutamate from glutamine. | Potential "unconventional" target for novel analogues due to product similarity. Implicated in Alzheimer's disease. | patsnap.comnih.gov |
| QPCTL (isoQC) | Aminoacyltransferase | Catalyzes pyroglutamate formation on specific substrates like CD47. | Potential "unconventional" target for novel analogues. Implicated in cancer immunotherapy. | springernature.combiorxiv.org |
Continued Contributions to Understanding Complex Proteolytic Networks in Model Systems
This compound is a valuable tool for dissecting complex proteolytic networks. The N-terminal pyroglutamate modification acts as a protective cap, making peptides and proteins resistant to degradation by most aminopeptidases. ebi.ac.uknih.gov By inhibiting Pyroglutamyl-peptidase I, the enzyme that removes this cap, researchers can study the functional consequences of this modification and its role in cellular signaling and protein homeostasis.
Peptide Maturation and Stability: Many bioactive peptides, including hormones like TRH and Luteinizing-hormone-releasing hormone (LHRH), are N-terminally blocked by pyroglutamate. ebi.ac.uk This modification is crucial for their stability and biological activity. nih.gov Using this compound in cell or tissue models allows researchers to artificially increase the half-life of these peptides by preventing their degradation, thereby helping to elucidate their downstream signaling pathways and physiological roles.
Protein Quality Control and Degradation: The formation of pyroglutamate is not only a planned modification but can also occur spontaneously on proteins with N-terminal glutamine or glutamate (B1630785). creative-biolabs.comresearchgate.netnih.govacs.org This can mark a protein for a specific fate. By blocking the removal of this tag, researchers can investigate how the proteolytic network recognizes and processes these modified proteins, providing insight into protein quality control mechanisms.
Inflammation and Immunity: Recent research has highlighted the role of pyroglutamate modification in the function of chemokines and other immune molecules. biorxiv.org For example, the modification of chemokines like CCL2 can protect them from inactivation, while the modification of the immune checkpoint protein CD47 is critical for its interaction with SIRPα. springernature.combiorxiv.org Inhibiting the enzymes that add or remove pyroglutamate, including using tools like this compound to probe the removal step, will be essential for understanding how these modifications fine-tune the immune response in health and disease. This could reveal new nodes in the complex proteolytic network that governs inflammation. nih.gov
Development of this compound-Based Tools for Advanced Biochemical and Cellular Research
The basic structure of this compound—a specific recognition motif coupled to a reactive warhead—makes it an ideal platform for developing more sophisticated research tools. These advanced probes can move beyond simple enzyme inhibition to enable protein identification, visualization, and quantification.
Activity-Based Protein Profiling (ABPP): A major future direction is the development of activity-based probes (ABPs). This involves attaching a reporter tag, such as biotin (B1667282) or a fluorophore, to the this compound scaffold. cellsystems.eunih.gov A biotinylated version would allow for the specific labeling and subsequent enrichment of active Pyroglutamyl-peptidase I from complex cell or tissue lysates using streptavidin affinity chromatography. cellsystems.eunih.gov The captured enzyme can then be identified and quantified by mass spectrometry, enabling studies of enzyme activity levels in different biological states.
Fluorescent Probes for Cellular Imaging: Attaching a fluorescent dye to the inhibitor would create a probe for visualizing the subcellular localization of active Pyroglutamyl-peptidase I. This would allow researchers to see where the enzyme is active within the cell in real-time, providing crucial spatial and temporal information about its function that cannot be obtained from lysate-based assays.
Probes for Target Deconvolution: When developing new analogues, it is critical to confirm that they are hitting the intended target within the complex environment of a cell. A biotinylated probe can be used in competitive ABPP experiments to validate that a new, untagged inhibitor is engaging the target enzyme. This approach is invaluable for confirming the mechanism of action of novel compounds developed from the this compound scaffold.
Table 3: Potential Biochemical Tools Derived from this compound
| Tool Type | Modification | Research Application | Reference Principle |
|---|---|---|---|
| Affinity Probe | Addition of a Biotin tag. | Activity-based protein profiling (ABPP); enrichment of active enzyme from lysates for mass spectrometry analysis; target validation. | cellsystems.eunih.govnih.gov |
| Imaging Probe | Addition of a Fluorophore (e.g., FITC, Rhodamine). | Fluorescence microscopy to visualize the subcellular localization of active enzyme. | cellsystems.eu |
| Selectivity Profiling Tool | Use in competitive binding assays against broad-spectrum probes. | To assess the selectivity of new inhibitor analogues against a panel of other proteases in a complex mixture. | nih.gov |
| Removable Affinity Tag | Addition of a photocleavable or chemically-cleavable biotin tag. | Allows for the capture and subsequent mild release of the target protein, improving recovery for downstream analysis. | nih.gov |
Compound Index
Q & A
Q. What is the biochemical mechanism of PACMK as a protease inhibitor, and how does it differ from other chloromethyl ketones?
PACMK irreversibly inhibits cysteine proteases by alkylating the active-site thiol group, forming a covalent adduct. This distinguishes it from serine protease inhibitors (e.g., TPCK/TLCK), which target hydroxyl groups . To validate its specificity:
- Use kinetic assays with purified proteases (e.g., papain or caspase-3) and monitor residual activity via fluorogenic substrates.
- Compare inhibition profiles against TPCK (tosyl-phenylalanine chloromethyl ketone) and TLCK (tosyl-lysine chloromethyl ketone) using SDS-PAGE to confirm target selectivity .
Q. How can researchers quantify PACMK’s inhibitory efficacy in enzymatic assays?
- Bradford assay (protein-dye binding) to measure residual protease activity after PACMK treatment .
- IC₅₀ determination : Pre-incubate PACMK with the enzyme at varying concentrations (0.1–100 µM), then add substrate (e.g., Z-FR-AMC for caspases). Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .
- Include controls: Untreated enzyme, solvent-only (e.g., DMSO), and irreversible inhibitors (e.g., E-64 for cysteine proteases) .
Q. What are the critical storage conditions for PACMK to maintain stability?
- Store at –20°C in anhydrous DMSO to prevent hydrolysis.
- Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How to design experiments resolving contradictory data on PACMK’s off-target effects in cellular models?
- Hypothesis : Off-target effects may arise from reactive oxygen species (ROS) generation or interactions with non-protease targets.
- Approach :
- Use a proteomics workflow (SILAC labeling + LC-MS/MS) to identify PACMK-bound proteins in lysates .
- Validate with knockdown models (siRNA/shRNA) for suspected off-targets.
- Measure ROS via fluorescent probes (e.g., DCFH-DA) and compare with inactive analogs (e.g., methyl ester derivatives) .
Q. What statistical methods are optimal for analyzing dose-dependent protease inhibition under varying pH conditions?
- Two-way ANOVA to assess interaction effects between PACMK concentration and pH.
- Post hoc tests (e.g., Tukey’s HSD) to compare inhibition at specific pH levels (e.g., pH 5.5 vs. 7.4).
- Report effect sizes (η² or Cohen’s d) and confidence intervals .
Q. How to optimize PACMK solubility for in vivo studies without compromising bioactivity?
- Solubility screening : Test co-solvents (e.g., PEG-400, cyclodextrins) in PBS or saline.
- Bioactivity validation : Post-solubilization, re-test IC₅₀ in enzymatic assays.
- Pharmacokinetics : Use LC-MS to measure PACMK plasma levels after administration in model organisms .
Methodological Challenges and Solutions
Q. Why do PACMK-treated samples show variable inhibition in western blotting for caspase-3?
- Potential issues :
- Incomplete cell permeabilization, reducing PACMK access to cytosolic caspases.
- Cross-reactivity of antibodies with inactive caspase-3 fragments.
- Solutions :
- Pre-treat cells with digitonin for membrane permeabilization.
- Use cleavage-specific antibodies (e.g., anti-cleaved caspase-3) and include recombinant caspase-3 as a positive control .
Q. How to reconcile discrepancies between in vitro and cell-based PACMK activity assays?
- Key factors :
- Intracellular reducing agents (e.g., glutathione) may reverse PACMK-enzyme adducts.
- Competing substrates in cell lysates.
- Mitigation :
- Treat cells with PACMK in serum-free media to minimize interference.
- Combine with a reducing agent inhibitor (e.g., BSO) to enhance intracellular efficacy .
Data Presentation Guidelines
- Tables : Include IC₅₀ values ± SEM, p-values, and sample sizes (e.g., n = 3 biological replicates).
- Figures : Use Lineweaver-Burk plots for kinetic analysis or heatmaps for proteomics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
